molecular formula C9H18O2 B12675587 Hexyl glycidyl ether, (S)- CAS No. 132338-82-0

Hexyl glycidyl ether, (S)-

Cat. No.: B12675587
CAS No.: 132338-82-0
M. Wt: 158.24 g/mol
InChI Key: JPEGUDKOYOIOOP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl glycidyl ether, (S)-, also known as (S)-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a clear, colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a reactive diluent in epoxy resins, which are widely used in adhesives, coatings, and composite materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl glycidyl ether, (S)-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions typically involve moderate temperatures and the use of a phase-transfer catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of hexyl glycidyl ether, (S)-, follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexyl glycidyl ether, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of hexyl glycidyl ether, (S)-, primarily involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking in epoxy resins and the formation of biocompatible polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Hexyl glycidyl ether, (S)-, can be compared with other glycidyl ethers such as:

Uniqueness: Hexyl glycidyl ether, (S)-, is unique due to its specific reactivity and the properties it imparts to epoxy resins, such as improved flexibility and reduced viscosity. Its applications in biocompatible polymers and medical devices also highlight its versatility and importance in various fields .

Properties

CAS No.

132338-82-0

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-(hexoxymethyl)oxirane

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

JPEGUDKOYOIOOP-SECBINFHSA-N

Isomeric SMILES

CCCCCCOC[C@@H]1CO1

Canonical SMILES

CCCCCCOCC1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.